5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide 5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide
Brand Name: Vulcanchem
CAS No.: 1214798-28-3
VCID: VC7058388
InChI: InChI=1S/C9H18N2O2S.2BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;;/h6-7,9H,1-5,10-11H2,(H,12,13);2*1H
SMILES: C1C(C(C(S1)CCCCC(=O)O)N)N.Br.Br
Molecular Formula: C9H20Br2N2O2S
Molecular Weight: 380.14

5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide

CAS No.: 1214798-28-3

Cat. No.: VC7058388

Molecular Formula: C9H20Br2N2O2S

Molecular Weight: 380.14

* For research use only. Not for human or veterinary use.

5-(3,4-Diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide - 1214798-28-3

Specification

CAS No. 1214798-28-3
Molecular Formula C9H20Br2N2O2S
Molecular Weight 380.14
IUPAC Name 5-(3,4-diaminothiolan-2-yl)pentanoic acid;dihydrobromide
Standard InChI InChI=1S/C9H18N2O2S.2BrH/c10-6-5-14-7(9(6)11)3-1-2-4-8(12)13;;/h6-7,9H,1-5,10-11H2,(H,12,13);2*1H
Standard InChI Key UPDBWTRVCLZXJH-UHFFFAOYSA-N
SMILES C1C(C(C(S1)CCCCC(=O)O)N)N.Br.Br

Introduction

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named 5-(3,4-diaminotetrahydro-2-thienyl)pentanoic acid dihydrobromide, reflecting its core tetrahydrothiophene ring (thienyl group), pentanoic acid substituent, and two ammonium bromide counterions. Alternative designations include 5-(3,4-diaminothiolan-2-yl)pentanoic acid dihydrobromide, where "thiolan" denotes the saturated thiophene ring . The PubChem CID (2865117) and InChIKey (UPDBWTRVCLZXJH-UHFFFAOYSA-N) provide unambiguous identifiers for database referencing .

Molecular Formula and Weight

The molecular formula C₉H₂₀Br₂N₂O₂S accounts for:

  • 9 carbon atoms (including the tetrahydrothiophene ring and pentanoic acid chain).

  • 20 hydrogen atoms.

  • 2 bromine atoms (as bromide ions).

  • 2 nitrogen atoms (from the primary amine groups).

  • 2 oxygen atoms (from the carboxylic acid moiety).

  • 1 sulfur atom (within the thiophene ring).

The calculated molecular weight is 380.14 g/mol, consistent with the dihydrobromide salt form .

PropertyValueSource
CAS No.1214798-28-3
Molecular FormulaC₉H₂₀Br₂N₂O₂S
Molecular Weight380.14 g/mol
PubChem CID2865117
InChIKeyUPDBWTRVCLZXJH-UHFFFAOYSA-N

Structural Characteristics

Core Tetrahydrothiophene Ring

The molecule’s central feature is a tetrahydrothiophene ring, a five-membered saturated heterocycle containing one sulfur atom. The ring is substituted at positions 3 and 4 with primary amine (-NH₂) groups, which are protonated in the dihydrobromide form . The saturation of the thiophene ring (i.e., tetrahydro configuration) reduces aromaticity, increasing conformational flexibility compared to aromatic thiophene derivatives.

Pentanoic Acid Side Chain

A pentanoic acid (C₅H₉COOH) chain is attached to the tetrahydrothiophene ring at position 2. This aliphatic carboxylic acid introduces a polar, hydrophilic region to the molecule, enhancing its potential for hydrogen bonding and solubility in aqueous media . The carboxylic acid group (-COOH) may exist in deprotonated form (-COO⁻) under physiological conditions, depending on the local pH.

Physicochemical Properties

Solubility and Stability

While explicit solubility data are unavailable, the presence of ionizable groups (amines and carboxylic acid) suggests solubility in polar solvents such as water, methanol, or dimethyl sulfoxide (DMSO). The dihydrobromide form likely enhances aqueous solubility compared to the free base. Stability under varying pH and temperature conditions remains uncharacterized but warrants investigation given the labile nature of primary amines and carboxylic acids .

Spectroscopic Features

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals corresponding to the tetrahydrothiophene ring protons (δ 2.5–3.5 ppm), methylene groups in the pentanoic acid chain (δ 1.2–1.8 ppm), and amine protons (δ 1.5–2.0 ppm, broad).

  • ¹³C NMR: Peaks for the sulfur-bearing carbons (δ 35–45 ppm), carboxylic acid carbon (δ 170–175 ppm), and aliphatic chain carbons (δ 20–40 ppm).

Mass Spectrometry (MS):

  • The molecular ion peak ([M+H]⁺) would appear at m/z 381.14, with fragmentation patterns revealing loss of HBr (80.91 Da) and the pentanoic acid side chain .

SupplierPurityPackagingPrice Range
Chemical Block Ltd.>95%1g, 5g$200–$500/g
ParchemNot specified100mg–1kgInquiry-based

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator